Fluvastatin sodium anti-isomer free acid

説明

Overview of Fluvastatin (B1673502) as an HMG-CoA Reductase Inhibitor

Fluvastatin is a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase. drugbank.com This enzyme catalyzes a critical, rate-limiting step in the biosynthesis of cholesterol in the liver. drugbank.com By inhibiting this enzyme, fluvastatin effectively reduces the production of cholesterol. drugbank.com

Statins are a class of lipid-lowering medications that have become a cornerstone in the prevention of cardiovascular diseases. drugbank.com The journey of statins began with the discovery of mevastatin, a natural product isolated from the fungus Penicillium citrinum. This led to the development of other statins, both of fungal origin and, as in the case of fluvastatin, entirely synthetic. drugbank.com Fluvastatin was the first fully synthetic HMG-CoA reductase inhibitor to be introduced. drugbank.com

The pharmacological activity of all statins, including fluvastatin, is primarily attributed to their dihydroxy heptanoic acid or dihydroxy heptenoic acid moiety. researchgate.netresearchgate.net This structural feature mimics the endogenous substrate, HMG-CoA, allowing the statin to bind to the active site of the HMG-CoA reductase enzyme. youtube.com This competitive inhibition prevents the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the cholesterol synthesis pathway. youtube.com The binding affinity of this moiety is a key determinant of the inhibitory potency of the statin. researchgate.net

Elucidation of Fluvastatin's Stereochemical Landscape

Fluvastatin possesses two chiral centers in its dihydroxy acid side chain, which gives rise to the possibility of four distinct stereoisomers. nih.gov These isomers can have different spatial arrangements of their atoms and, consequently, different biological activities.

Commercially available fluvastatin is synthesized and administered as a racemic mixture of its two erythro enantiomers: (+)-(3R,5S)-fluvastatin and (-)-(3S,5R)-fluvastatin. drugbank.comnih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The term "erythro" refers to the relative configuration of the two chiral centers.

Definition and Significance of Fluvastatin Anti-Isomer Free Acid

Beyond the therapeutically active erythro enantiomers, the synthesis of fluvastatin can also lead to the formation of other stereoisomers known as threo-diastereomers.

The term "Fluvastatin anti-isomer free acid" refers to a mixture of the (3R,5R) and (3S,5S) diastereomers of fluvastatin. nih.govnih.gov These are also referred to as Fluvastatin Impurity A in some pharmacopeias. allmpus.com Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other.

The primary significance of the Fluvastatin anti-isomer free acid lies in its classification as a process impurity in the manufacturing of fluvastatin. ncats.iocleanchemlab.com Its formation is undesirable, and its levels are strictly controlled during synthesis and in the final drug product. google.com The presence of these anti-isomers can be attributed to the chemical instability of fluvastatin, and they are considered by-products of the manufacturing process. ncats.ioncats.io Their pharmacological activity is significantly lower than that of the active (3R,5S)-enantiomer, and their presence does not contribute to the therapeutic efficacy of the drug. nih.gov Therefore, analytical methods are employed to separate and quantify these impurities to ensure the quality and purity of the final fluvastatin product. nih.gov

Data Tables

Table 1: Stereoisomers of Fluvastatin

| Stereoisomer | Configuration | Common Name/Designation | Role/Significance |

| (+)-Fluvastatin | (3R,5S) | Eutomer (Active Enantiomer) | Primary pharmacologically active form, potent HMG-CoA reductase inhibitor. nih.govguidetopharmacology.org |

| (-)-Fluvastatin | (3S,5R) | Distomer (Inactive Enantiomer) | Present in the racemic drug product but has significantly less inhibitory activity. nih.gov |

| Fluvastatin Anti-Isomer | (3R,5R) and (3S,5S) | Threo-diastereomers, Impurity A | Process impurity with negligible pharmacological activity. nih.govallmpus.comncats.io |

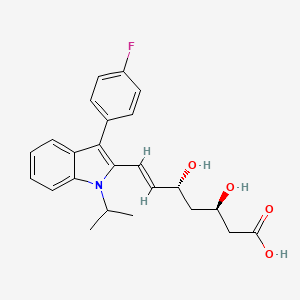

Structural Depiction of the Anti-Isomer Free Acid (e.g., (3R,5R) or (3RS,5RS) Stereoisomer)

The "anti-isomer" of fluvastatin refers to the diastereomers that have a different relative stereochemistry compared to the therapeutically active "syn" isomers. Specifically, the Fluvastatin sodium anti-isomer free acid is identified as the (3R,5R)-stereoisomer and its enantiomer, the (3S,5S)-stereoisomer. The racemic mixture of these anti-isomers is denoted as (3RS,5RS).

The chemical structure of the (3R,5R)-fluvastatin free acid is depicted below. It shares the same molecular formula and connectivity as the active fluvastatin isomers but differs in the spatial arrangement of the hydroxyl groups on the heptenoic acid chain.

The IUPAC name for this compound is (E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid. nih.gov

Context of the Anti-Isomer as a Process-Related Impurity

The Fluvastatin anti-isomer is a known process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). nih.gov Its formation is often linked to the synthetic route employed. For instance, in processes involving a t-butyl ester intermediate of fluvastatin, the anti-diastereomer of this ester can be formed. Subsequent hydrolysis of this intermediate leads to the formation of the fluvastatin anti-isomer.

The presence of such impurities is a critical concern in pharmaceutical manufacturing. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada have established guidelines that emphasize the importance of characterizing and controlling stereoisomeric impurities. nih.govcanada.ca These guidelines necessitate the development of stereoselective analytical methods to quantify the levels of unwanted isomers in both the drug substance and the final drug product.

The level of the anti-isomer can be controlled and minimized through purification techniques such as recrystallization of key intermediates. For example, successive recrystallizations of the t-butyl ester intermediate have been shown to significantly reduce the percentage of the corresponding anti-diastereomer, thereby ensuring the final fluvastatin sodium product has a high diastereomeric purity.

Academic and Industrial Relevance of Anti-Isomer Control in Pharmaceutical Chemistry

The control of stereoisomeric impurities like the fluvastatin anti-isomer is of paramount importance in both academic and industrial pharmaceutical chemistry for several reasons:

Clinical Efficacy and Safety: Different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. chiralpedia.com While one isomer may be therapeutically active, another could be less active, inactive, or even contribute to adverse effects. Therefore, controlling the levels of unwanted isomers is crucial to ensure a consistent and predictable clinical outcome and to minimize potential risks to patients. Regulatory guidelines mandate the evaluation of the pharmacological and toxicological properties of significant impurities. fda.gov

Regulatory Compliance: Pharmaceutical manufacturers are required to adhere to stringent regulatory standards for the characterization and control of impurities. This includes the identification of potential impurities, the development and validation of analytical methods for their detection and quantification, and the establishment of appropriate specifications for their acceptable limits in the drug substance and product.

The development and application of stereoselective analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are active areas of research and are routinely employed in industrial quality control laboratories to ensure the stereochemical purity of fluvastatin and other chiral drugs.

Detailed Research Findings

To provide a clearer understanding of the differences between the fluvastatin isomers, the following data tables summarize key information gathered from various research sources.

Physicochemical Properties of Fluvastatin Isomers

| Property | Fluvastatin (Racemic) | (3R,5R)-Fluvastatin Anti-Isomer Free Acid |

| IUPAC Name | (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid and its enantiomer | (E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid |

| Molecular Formula | C₂₄H₂₆FNO₄ | C₂₄H₂₆FNO₄ |

| Molecular Weight | 411.5 g/mol nih.gov | 411.5 g/mol nih.gov |

| CAS Number | 93957-54-1 nih.gov | 174956-43-5 nih.gov |

Comparative Pharmacological Activity of Fluvastatin Isomers

| Isomer | HMG-CoA Reductase Inhibition | Antioxidant Activity | Reference |

| (3R,5S)-Fluvastatin | High (Primary therapeutic effect) | Similar to (3S,5R)-enantiomer | drugbank.com |

| (3S,5R)-Fluvastatin | Significantly lower than (3R,5S)-enantiomer | Similar to (3R,5S)-enantiomer | drugbank.com |

| (3R,5R)-Fluvastatin | Not the primary active isomer for cholesterol lowering | Activity not extensively reported | |

| (3S,5S)-Fluvastatin | Not the primary active isomer for cholesterol lowering | Activity not extensively reported |

Structure

3D Structure

特性

CAS番号 |

174956-43-5 |

|---|---|

分子式 |

C24H26FNO4 |

分子量 |

411.5 g/mol |

IUPAC名 |

(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19+/m0/s1 |

InChIキー |

FJLGEFLZQAZZCD-FUTHQCHMSA-N |

SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |

異性体SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |

正規SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |

他のCAS番号 |

174956-43-5 |

製品の起源 |

United States |

Chemical Synthesis and Stereoselective Preparation of Fluvastatin Isomers

Synthetic Routes to Fluvastatin (B1673502): General Methodologies

The synthesis of fluvastatin is generally a convergent process, where the indole (B1671886) core and the heptenoic acid side chain are synthesized separately and then combined. stackexchange.comorientjchem.org

The industrial production of fluvastatin typically involves a multi-step sequence that begins with the synthesis of the core indole structure. researchgate.net A key step in many manufacturing processes is an aldol-like condensation between an advanced indole intermediate, E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, and a derivative of acetoacetate, such as the dianion of tert-butyl acetoacetate. researchgate.netacs.org This reaction forms the basic carbon skeleton of the fluvastatin side chain. researchgate.net

| Synthetic Stage | General Description | Key Intermediates |

| Indole Core Formation | Construction of the substituted N-isopropyl-3-(4-fluorophenyl)indole ring system. | N-isopropyl-3-(4-fluorophenyl)indole |

| Side-Chain Introduction | Aldol (B89426) condensation to attach the C7 side chain precursor. | E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, tert-butyl acetoacetate |

| Stereoselective Reduction | Reduction of the 5-keto group to a hydroxyl group, creating the syn-diol configuration. | (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid ester |

| Saponification | Hydrolysis of the ester to form the final free acid or its corresponding salt. | Fluvastatin ester |

Bischler-Type Synthesis : A common approach involves the cyclization of a linear precursor under Lewis acid conditions. stackexchange.com This method avoids potential regioselectivity issues by tethering the two reacting components, ensuring the formation of the desired 5-membered indole ring. Polyphosphoric acid (PPA) can also be used for this transformation. stackexchange.com

Larock Indole Synthesis : This palladium-catalyzed method uses an N-alkylated 2-iodoaniline (B362364) and a disubstituted alkyne to produce the trisubstituted indole in a single step. stackexchange.com Careful selection of substrates, such as using a trimethylsilyl-substituted phenylacetylene, is necessary to control the regioselectivity of the product. stackexchange.com

Palladium-Catalyzed α-Arylation : A strategy involving the palladium-catalyzed dual α-arylation of TES-enol ethers of enones has been developed for the synthesis of 2-alkenyl-3-arylindoles, which serves as a formal synthesis of fluvastatin. researchgate.net

Reductive Carbonylation : A one-step synthesis of the fluvastatin skeleton has been achieved through the palladium/phenanthroline-catalyzed reaction of nitroarenes, arylalkynes, and carbon monoxide. scilit.com

Once the indole aldehyde is formed, the focus shifts to constructing the chiral dihydroxyheptenoate side chain.

Aldol Condensation : The most prevalent industrial method involves the condensation of the indole-2-propenal with the dianion of tert-butyl acetoacetate. researchgate.netacs.org This directly installs the C7 chain, creating a β-hydroxy ketoester intermediate ready for stereoselective reduction. researchgate.netacs.org

Horner-Wadsworth-Emmons (HWE) Reaction : This strategy can be used to form the double bond connecting the indole core to the side chain.

Julia-Kocienski Olefination : This method provides a highly stereoselective route to the (E)-alkene by reacting a lactonized statin side-chain precursor with a sulfone derivative of the heterocyclic core. researchgate.net

Enzymatic Aldol Reactions : Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been employed in a one-pot tandem aldol reaction to create key chiral intermediates for the statin side chain from simple 2-carbon starting materials. nih.govmdpi.com This biocatalytic approach offers high enantioselectivity. nih.gov

Strategies for Stereoselective Synthesis of the Syn (3R,5S) Isomer

Achieving the correct relative and absolute stereochemistry in the 1,3-diol moiety of the side chain is paramount, as the biological activity resides primarily in the (3R,5S)-isomer. nih.govnih.gov Pharmaceutical regulations require very low levels of the undesired anti-isomer, often less than 0.8%. google.com

The diastereoselective reduction of the β-hydroxy ketoester intermediate is a key step for controlling the stereochemistry of the final product. The Narasaka–Prasad reduction is a prominent method used to favor the formation of syn-diols. nih.govwikipedia.org

This reaction employs a chelating agent, typically a dialkylboron alkoxide like methoxydiethylborane (Et₂BOMe), which forms a six-membered ring intermediate with the β-hydroxy ketoester. google.comnih.gov This chelation locks the conformation of the molecule, forcing the subsequent hydride delivery (e.g., from sodium borohydride, NaBH₄) to occur from the axial direction, leading preferentially to the syn-diol product. wikipedia.org This method can achieve high diastereoselectivity, with syn/anti ratios reported as high as 98:2. google.comgoogle.com The reaction proceeds via a chair-like transition state where the substituent is in a pseudo-equatorial position, directing the hydride attack to form the syn product. nih.gov

| Chelating Agent | Reducing Agent | Achieved syn:anti Ratio | Reference |

| Diethyl methoxyborane (Et₂BOMe) | Sodium Borohydride (NaBH₄) | 98:2 | google.com, google.com |

| B-methoxy-9-BBN | Sodium Borohydride (NaBH₄) | >99:1 (anti < 0.6%) | google.com |

An alternative to diastereoselective reduction is to set the stereocenters earlier in the synthesis using enantioselective reactions.

Chiral Ligand-Mediated Aldol Reactions : A highly enantioselective synthesis of fluvastatin has been achieved through the reaction of an aldehyde with diketene (B1670635) in the presence of a titanium catalyst (Ti(O-i-Pr)₄) and a chiral Schiff base ligand. nih.gov This approach generates a β-hydroxy ketoester with high enantiomeric excess (91% ee). Subsequent diastereoselective reduction of the keto group yields the syn-1,3-diol, which can be further purified by recrystallization to >99.9% ee. nih.gov

Mukaiyama Aldol Reaction : Modified Mukaiyama aldol reactions can be used to synthesize functionalized δ-hydroxy-β-keto esters with excellent enantioselectivities. nih.gov These intermediates can then be subjected to a diastereoselective Narasaka-Prasad reduction to afford the desired syn-diols. nih.gov

Biocatalysis : Enzymes, particularly aldolases like DERA, offer a powerful method for the enantioselective synthesis of key chiral intermediates. nih.govresearchgate.net These enzymes can catalyze tandem aldol reactions to build the chiral side chain with exceptional control over the stereogenic centers, achieving enantiomeric excess greater than 99.9%. nih.gov

Control of Relative Stereochemistry in Key Intermediates

The formation of the 3,5-diol in the syn configuration is a significant challenge in the synthesis of fluvastatin. The relative stereochemistry is typically established during the reduction of a β-hydroxy ketone intermediate. The choice of reducing agent and reaction conditions plays a crucial role in directing the stereochemical outcome of this reduction. A key strategy involves the use of a chelating agent in conjunction with a reducing agent to favor the formation of the syn diol. This approach is based on the principle of 1,2-asymmetric induction, where the existing stereocenter influences the stereochemistry of the newly formed one.

Formation and Control of the Fluvastatin Anti-Isomer Free Acid During Synthesis

The anti-isomer of fluvastatin is a primary impurity that arises during the manufacturing process. Its formation is a critical concern as it can impact the purity and efficacy of the final active pharmaceutical ingredient.

The primary step susceptible to the formation of the anti-isomer is the stereoselective reduction of the keto-ester precursor to the corresponding dihydroxy-ester. While the goal is to exclusively form the syn diol, suboptimal reaction conditions can lead to the generation of the undesired anti diastereomer. Another critical step is the subsequent basic hydrolysis (saponification) of the fluvastatin alkyl ester to its sodium salt. During this process, any unhydrolyzed ester, which may be enriched with the anti-isomer, can be carried over, contaminating the final product. google.comgoogle.com

To minimize the formation of the anti-isomer, several process parameters can be optimized. A significant finding has been that conducting the saponification step in an aqueous alcoholic solution with less than a 1.00 molar equivalent of sodium hydroxide (B78521) relative to the fluvastatin alkyl ester allows for the selective hydrolysis of the syn isomer. googleapis.com This leaves a significant portion of the anti-isomer as the unhydrolyzed ester.

The choice of solvent system and molar ratios are critical. For instance, using t-butanol or isopropanol (B130326) as the alcoholic solvent in combination with a specific volume of water has been shown to be effective. google.comgoogleapis.com The reaction temperature is also a key parameter, with studies indicating that stirring at around 20°C for a defined period can optimize the selective hydrolysis. google.comgoogle.comgoogleapis.com

Below is a table summarizing the impact of different solvent systems and molar ratios on the reduction of the anti-isomer.

| Starting Material | Solvent System (v/v) | NaOH (eq.) | Reaction Time (hours) | Initial Anti-Isomer (%) | Final Anti-Isomer (%) | Reduction (%) |

| Fluvastatin t-butyl ester | t-butanol/water (10/0.8) | 0.98 | 6 | 0.69 | Not specified | Not specified |

| Fluvastatin t-butyl ester | isopropanol/water (10/0.8) | 0.98 | 3 | 0.81 | Not specified | Not specified |

| Fluvastatin t-butyl ester | isopropanol/water (10/0.8) | 0.98 | 6 | 0.81 | 0.18 | 74 |

| Fluvastatin t-butyl ester | isobutanol/water (10/0.8) | 0.98 | 4 | 0.81 | Not specified | Not specified |

| Fluvastatin t-butyl ester | 2-methyl-2-butanol/water (10/0.8) | 0.98 | 6 | 0.69 | Not specified | Not specified |

| Fluvastatin t-butyl ester | ethanol/water (20/0.4) | 0.97 | 5 | 1.24 | 0.31 | 75 |

| Fluvastatin t-butyl ester | t-butanol/water (10/0.8) | 0.98 | 6 | 1.71 | Not specified | Not specified |

Data compiled from patent literature. google.comgoogle.comgoogleapis.com

Isolation and Purification Techniques for Stereoisomers

The isolation and purification of fluvastatin stereoisomers are essential to ensure the quality and purity of the final drug substance.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of fluvastatin stereoisomers. Chiral chromatography, specifically, is employed to resolve the enantiomers. A common method involves the use of a Chiralpak AD column with a mobile phase consisting of a mixture of hexane, isopropanol, and trifluoroacetic acid. nih.gov The separation is typically monitored using UV detection at a specific wavelength, such as 239 nm. nih.gov This analytical technique is not only crucial for quality control but also for studying the stereoselectivity of fluvastatin in various biological systems. nih.gov

Crystallization and Extraction Methods for Impurity Removal

The purification of fluvastatin to isolate the desired syn-isomer and remove the unwanted anti-isomer, along with other process-related impurities, is a critical step in its manufacturing. Crystallization and extraction are two primary methods employed to achieve high purity.

Crystallization Techniques for Purifying Fluvastatin

Crystallization is a fundamental technique for the purification of solid organic compounds. uct.ac.zawisc.edu The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. wisc.edu For fluvastatin, the goal is to select a solvent system where the desired isomer is less soluble than the impurities at a specific temperature, allowing for its selective crystallization. uct.ac.za

A common approach involves dissolving the crude fluvastatin mixture in a suitable hot solvent to form a saturated solution. wisc.edu As the solution cools, the solubility of the desired fluvastatin isomer decreases, leading to the formation of crystals, while the more soluble impurities, including the anti-isomer, remain in the solution (mother liquor). wisc.edu The purified crystals are then collected by filtration. uct.ac.zawisc.edu

The choice of solvent is crucial for effective purification. An ideal solvent should dissolve the compound well when hot but poorly at room temperature. ualberta.ca In some cases, a two-solvent system is employed where the first solvent dissolves the compound at all temperatures, and the second solvent is one in which the compound is insoluble. ualberta.ca

For fluvastatin sodium, specific polymorphic forms can be targeted through crystallization to enhance purity. For instance, Form XIV of fluvastatin sodium has been shown to be particularly effective at removing impurities, typically containing less than 0.5% of hydroxy epimers and less than 1% total impurities as measured by HPLC. google.com The preparation of Form XIV can be achieved by combining a solution of fluvastatin sodium in a solvent like ethanol, propan-2-ol, or tetrahydrofuran (B95107) with an anti-solvent such as MTBE, hexane, acetonitrile, or dichloromethane. epo.org

Research Findings on Fluvastatin Crystallization:

| Crystallization Method | Solvent/Anti-Solvent System | Target Form | Resulting Purity | Reference |

| Anti-solvent Crystallization | Ethanol / Acetonitrile | Form XIV | < 0.5% hydroxy epimers, < 1% total impurities | google.com |

| Cooling Crystallization | Hot Solvent | Not Specified | High purity by removing soluble impurities | wisc.edu |

| Two-Solvent Method | A dissolving solvent and a non-dissolving solvent | Not Specified | Enhanced separation from impurities | ualberta.ca |

Extraction Methods for Removing the Anti-Isomer

Liquid-liquid extraction is another powerful technique used to separate the desired syn-isomer of fluvastatin from the unwanted anti-isomer. This method exploits the differential partitioning of the isomers between two immiscible liquid phases.

A key strategy involves the selective hydrolysis of a fluvastatin alkyl ester. google.com The hydrolysis reaction is controlled to preferentially convert the syn-isomer ester into its corresponding sodium salt, which is water-soluble. The unreacted anti-isomer ester, being less reactive and more soluble in organic solvents, can then be removed by extraction with a water-immiscible solvent. google.com

This process significantly reduces the content of the anti-isomer in the final product without substantial yield loss, which can be a drawback of multiple crystallization steps. google.com Solvents such as t-butyl methyl ether have been effectively used for this extraction. google.com

Research Findings on Fluvastatin Isomer Extraction:

| Extraction Step | Starting Material | Reagents | Extraction Solvent | Outcome | Reference |

| Selective Hydrolysis and Extraction | Fluvastatin t-butyl ester | Sodium hydroxide in t-butanol/water | t-butyl methyl ether | Reduction of anti-isomer content by 75% | google.com |

| Selective Hydrolysis and Extraction | Fluvastatin t-butyl ester | Sodium hydroxide in isopropanol/water | t-butyl methyl ether | Removal of unwanted anti-isomer | google.com |

| Selective Hydrolysis and Extraction | Fluvastatin alkyl ester | Sodium hydroxide | Water-immiscible solvent | Selective removal of unhydrolyzed anti-isomer | google.com |

The conversion of fluvastatin sodium to its free acid form can be achieved by acidifying the salt solution with an acid like hydrochloric acid, followed by extraction with an organic solvent such as ethyl acetate (B1210297) or chloroform. researchgate.net The pH of the solution is a critical parameter in this process to prevent the formation of the lactone form of fluvastatin. researchgate.net

For analytical purposes, solid-phase extraction (SPE) has been utilized to extract fluvastatin from biological matrices like plasma. This involves passing the sample through a solid-phase column (e.g., LC-18) which retains the analyte, followed by washing and elution with an appropriate solvent. nih.gov Other microextraction techniques like dispersive liquid-liquid microextraction (DLLME) and stir-bar sorptive extraction (SBSE) have also been explored for the extraction of statins from environmental water samples. researchgate.net

Stereochemical Characterization and Analytical Methods for Fluvastatin Anti Isomer Free Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structure and confirming the identity of the fluvastatin (B1673502) anti-isomer free acid, distinguishing it from other related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of stereochemistry. For fluvastatin anti-isomer free acid, ¹H and ¹³C NMR are employed to confirm the molecular structure and, crucially, to assign the relative stereochemistry of the chiral centers at C3 and C5 of the dihydroxyhept-6-enoic acid side chain.

The key to stereochemical assignment lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). In the anti-isomer, the relative configuration of the C3 and C5 hydroxyl groups is distinct from the syn-(or erythro) configuration of the active drug. This difference in spatial arrangement leads to different dihedral angles between adjacent protons, which in turn results in characteristic coupling constants for the protons on the C3, C4, and C5 carbons. These specific J-values and NOESY correlations provide definitive proof of the anti-conformation.

Mass Spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the fluvastatin anti-isomer free acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₂₄H₂₆FNO₄. nih.gov

While standard MS cannot typically distinguish between stereoisomers, advanced techniques can aid in isomeric differentiation. Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns. Although diastereomers often produce similar fragments, the relative intensities of these fragments may differ. Furthermore, coupling MS with ion mobility (IM-MS) offers a method for separating isomers based on their size and shape (collision cross-section). nih.gov To differentiate enantiomers, chiral selectors can be used to form diastereomeric complexes that can then be separated and distinguished by IM-MS or MS/MS techniques like the kinetic method. nih.gov

Table 1: Molecular Properties of Fluvastatin Anti-Isomer Free Acid This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₆FNO₄ | nih.gov |

| Molecular Weight | 411.5 g/mol | nih.gov |

| Exact Mass | 411.18458647 Da | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of fluvastatin anti-isomer free acid would show characteristic absorption bands corresponding to O-H stretching from the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, C=C stretching of the aromatic indole (B1671886) ring and the alkene group in the side chain, and C-F stretching from the fluorophenyl group. Fourier-transform infrared (FTIR) spectroscopy has been noted as a characterization tool for fluvastatin and its formulations. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric part of the molecule, primarily the substituted indole ring system. The UV spectrum is useful for quantitative analysis in conjunction with chromatographic techniques. The wavelength of maximum absorbance (λmax) for fluvastatin is typically observed in the range of 235 nm to 305 nm, depending on the solvent and method used. nih.govresearchgate.netufrgs.br

Chromatographic Separation and Quantification of Stereoisomers

Chromatographic techniques are the cornerstone for separating and quantifying the fluvastatin anti-isomer free acid from the active ingredient and other impurities. High-performance liquid chromatography (HPLC) is the most widely used method. nih.gov

Developing a robust HPLC method is crucial for the quality control of fluvastatin. The goal is to achieve sufficient resolution between the main component, its stereoisomers, and other potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net Method validation typically assesses specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Several RP-HPLC methods have been developed for the analysis of fluvastatin, often using a C18 column. nih.govresearchgate.netufrgs.br These methods can effectively separate fluvastatin from other statins or impurities, demonstrating the technique's versatility.

Table 2: Examples of Developed HPLC Methods for Fluvastatin Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Column | Mobile Phase | Flow Rate | Detection (UV) | Reference |

|---|---|---|---|---|

| Restek Ultra C18 (250 x 4.6 mm, 5 µm) | Acetonitrile / Water with 0.1% orthophosphoric acid (gradient) | 1.0 mL/min | 240 nm | nih.gov |

| Hypersil ODS C18 (150 x 4.6 mm, 5 µm) | Methanol : 20mM Phosphate buffer (pH 3.0) : Acetonitrile (5:3:2 v/v) | 1.2 mL/min | 235 nm | researchgate.net |

Standard achiral HPLC methods can separate diastereomers like the fluvastatin anti-isomer from the active erythro-isomers. However, to separate the enantiomers of the anti-isomer ((3R,5R) from (3S,5S)) or the active drug ((3R,5S) from (3S,5R)), a chiral environment is necessary. This is achieved directly by using a chiral stationary phase (CSP). nih.govyoutube.com

The most common and effective CSPs for separating chiral compounds like statins are based on polysaccharides, particularly cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. mdpi.com Other CSP types include:

Cyclodextrin-based CSPs: These are effective for creating inclusion complexes with the analytes, leading to chiral recognition. Modified cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin, have been successfully used as chiral selectors in capillary electrophoresis for separating fluvastatin enantiomers, indicating their utility for HPLC as well. nih.govresearchgate.net

Macrocyclic Antibiotic-based CSPs: Phases like those based on teicoplanin can offer unique selectivity for complex chiral molecules. mdpi.com

Protein-based CSPs: These mimic biological interactions to achieve separation.

The choice of CSP, mobile phase composition (including the type of organic modifier and any additives), and temperature are all critical parameters that must be optimized to achieve baseline separation of all stereoisomers. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

Role of Reference Standards and Impurity Profiling

Fluvastatin anti-isomer free acid is a known impurity of fluvastatin. nih.govncats.ioncats.io As such, it plays a crucial role as a reference standard in the quality control of fluvastatin drug substances and products. nih.govpharmaffiliates.com Reference standards are highly characterized materials used to confirm the identity, purity, and strength of pharmaceutical products.

The Fluvastatin anti-isomer free acid standard is used in analytical procedures to:

Identify and Quantify Impurities: By comparing the chromatographic retention time and response of a peak in a fluvastatin sample to that of the reference standard, analysts can definitively identify the presence of the anti-isomer and quantify its amount.

Validate Analytical Methods: The standard is essential for validating the specificity of analytical methods, ensuring the method can accurately distinguish and quantify the anti-isomer from the active pharmaceutical ingredient (API) and other related substances.

Impurity Profiling: It helps establish a comprehensive impurity profile for the drug substance, which is a regulatory requirement. The European Pharmacopoeia (EP) lists this compound as "Fluvastatin Sodium Impurity A". nih.govncats.io

Regulatory agencies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). juniperpublishers.comeuropa.eu These guidelines set thresholds for the reporting, identification, and qualification of impurities. The thresholds are based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at or above which an impurity's structure must be identified.

Qualification Threshold: The level at or above which an impurity's biological safety must be established.

For non-mutagenic impurities, these thresholds ensure that patient safety is maintained. americanpharmaceuticalreview.comnih.gov If an impurity exceeds the qualification threshold, extensive toxicological studies may be required. Using a qualified reference standard like Fluvastatin anti-isomer free acid is essential for accurately monitoring its levels and ensuring they remain within the acceptable limits set by these regulatory standards.

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg per day intake (whichever is lower) | 0.5% or 1.0 mg per day intake (whichever is lower) |

| > 1 g | 0.05% | 0.10% | 0.15% or 1.0 mg per day intake (whichever is lower) |

| Source: Adapted from ICH Q3B(R2) Guideline europa.eu |

Advanced Techniques for Impurity Identification and Characterization (e.g., LC-MS/MS for isobaric metabolites/impurities)

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies such as the ICH, FDA, and EMA. rroij.com Organic impurities can arise during the manufacturing process or upon storage of the drug substance. emerypharma.com For complex molecules like Fluvastatin, which contains multiple chiral centers, the potential for stereoisomeric impurities, including the anti-isomer, necessitates the use of sophisticated analytical techniques for their detection and characterization. Advanced hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable tools for this purpose. rroij.comemerypharma.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive method for identifying and quantifying impurities, even at very low levels. emerypharma.com This technique is especially crucial for dealing with isobaric impurities—compounds that have the same nominal mass but different structures. These are particularly challenging as they may co-elute or have very similar retention times to the main active pharmaceutical ingredient (API) in a standard chromatographic separation, making their detection and quantification by conventional HPLC with UV detection difficult. nih.govnih.gov

A significant challenge in the analysis of fluvastatin is the presence of isobaric metabolites or impurities that share the same mass transition as the parent drug. nih.gov Research has shown that during the analysis of incurred samples, an additional peak with the same mass-to-charge ratio (m/z) as fluvastatin can interfere with its quantification. nih.gov This necessitated the modification of chromatographic conditions to achieve resolution between fluvastatin and the interfering isobaric compound. nih.gov Such findings underscore the importance of LC-MS/MS not just for its sensitivity, but for its ability to provide structural information that helps in distinguishing between closely related compounds. nih.gov

The investigation into such isobaric interferences suggests they can be metabolites produced in vivo, rather than degradation products formed during sample processing. nih.gov The use of LC-MS/MS is paramount in these scenarios to ensure the development of a reliable bioanalytical method for pharmacokinetic or bioequivalence studies. nih.gov

High-resolution mass spectrometry (HRMS) offers a further advantage by providing highly accurate mass measurements, which can help in determining the elemental composition of an unknown impurity. nih.gov This capability is critical when reference standards for the impurities are not available. nih.gov

The general workflow for identifying and characterizing an unknown impurity, such as an isobaric metabolite, using advanced techniques involves several key steps, as outlined in the table below.

Table 1: General Workflow for Isobaric Impurity Characterization

| Step | Technique | Purpose | Finding/Outcome |

|---|---|---|---|

| 1. Detection | HPLC-UV/MS | Initial screening to detect unknown peaks in the impurity profile. | Observation of an unexpected peak, potentially co-eluting with the API. |

| 2. Method Optimization | LC-MS/MS | Development of chromatographic conditions to separate the impurity from the API. | Successful resolution of the impurity peak from the fluvastatin peak. nih.gov |

| 3. High-Resolution Mass Spectrometry | LC-HRMS | Accurate mass measurement to propose elemental composition. | Determination of the impurity's molecular formula, confirming it is isobaric with the API. nih.gov |

| 4. Tandem Mass Spectrometry (Fragmentation) | MS/MS | Generation of a fragmentation pattern to elucidate the structure of the impurity. | Comparison of the impurity's fragmentation pattern with that of the API to identify structural differences. nih.gov |

| 5. Isolation (if necessary) | Preparative HPLC | Isolation of a pure sample of the impurity for further structural analysis. | A pure fraction of the unknown impurity is collected. nih.gov |

| 6. Structural Elucidation | NMR Spectroscopy | Unambiguous determination of the chemical structure. | Confirmation of the impurity's structure, for instance, as a specific metabolite or degradation product. nih.gov |

In the specific context of fluvastatin, enantioselective analysis using LC-MS/MS has also been developed. researchgate.net For example, a method using a ChiralCel OD-R column can separate the fluvastatin enantiomers, which are then monitored using multiple reaction monitoring (MRM) in the mass spectrometer. researchgate.net This approach allows for the precise quantification of individual stereoisomers.

Table 2: Example LC-MS/MS Parameters for Chiral Fluvastatin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | ChiralCel OD-R | researchgate.net |

| Mobile Phase | Acetonitrile, Methanol, Water (24:36:40) with 0.1% Formic Acid | researchgate.net |

| Ionization Mode | Negative Ion Mode | researchgate.net |

| MS/MS Transition (Fluvastatin) | 410.6 > 348.2 | researchgate.net |

| Collision Energy | 20 eV | researchgate.net |

The application of these advanced analytical techniques is fundamental to ensuring the purity and stereochemical integrity of Fluvastatin, allowing for the detection and characterization of even challenging isobaric and isomeric impurities.

Pharmacological Relevance of Fluvastatin Stereoisomers: Insights from Preclinical and Mechanistic Studies

Comparative Enzymatic Inhibition Studies

The primary mechanism of action for fluvastatin (B1673502) is the direct, competitive inhibition of HMG-CoA reductase. Preclinical studies have definitively established that this inhibitory activity is highly dependent on the stereochemistry of the molecule, with one enantiomer being overwhelmingly responsible for the therapeutic effect.

The pharmacological potency of fluvastatin resides almost exclusively within the (3R,5S)-enantiomer. nih.govguidetopharmacology.orgguidetopharmacology.org Comparative enzymatic assays have demonstrated a significant disparity in the inhibitory activity between the two enantiomers present in the racemic mixture. The (3R,5S)-isomer of fluvastatin exhibits an inhibitory activity on HMG-CoA reductase that is approximately 30-fold stronger than its optical counterpart, the (3S,5R)-isomer. nih.gov While specific IC50 values for each individual isomer are not consistently reported across the literature, studies on the racemic mixture have determined an IC50 value of approximately 8 nM for the inhibition of HMG-CoA reductase. The high affinity of the active isomer is further underscored by a reported inhibition constant (Ki) of 0.3 nM.

| Stereoisomer | Relative Inhibitory Potency | Pharmacological Role |

|---|---|---|

| (3R,5S)-Fluvastatin | ~30-fold higher than (3S,5R) isomer | Active Eutomer (responsible for therapeutic effect) nih.govnih.gov |

| (3S,5R)-Fluvastatin | Significantly lower | Distomer (less active enantiomer) nih.gov |

The profound difference in inhibitory activity between the fluvastatin enantiomers is a direct result of the stereospecific nature of the drug-enzyme interaction. nih.govnih.gov The active site of HMG-CoA reductase is a precisely shaped pocket that accommodates its natural substrate, HMG-CoA. The therapeutic efficacy of statins is derived from their ability to mimic this substrate and bind to the active site with high affinity.

The (3R,5S) configuration of fluvastatin's dihydroxy heptenoic acid side chain presents the hydroxyl and carboxyl groups in a specific spatial orientation that is optimal for forming key interactions with the amino acid residues within the enzyme's active site. This precise three-dimensional fit allows for strong, competitive inhibition. In contrast, the (3S,5R)-enantiomer, with its mirrored configuration, cannot achieve the same degree of complementarity with the active site, resulting in significantly weaker binding and, consequently, a vastly reduced inhibitory effect. nih.gov The threo anti-isomers, (3R,5R) and (3S,5S), deviate even further from the required geometry and are not considered pharmacologically active as HMG-CoA reductase inhibitors.

Molecular modeling and computational docking studies have provided further insight into the structural basis for fluvastatin's activity. These in silico analyses simulate the interaction between the drug molecule (ligand) and the enzyme (protein) to predict binding affinity and identify crucial points of contact.

Studies docking fluvastatin into the active site of HMG-CoA reductase have identified key interactions with conserved amino acid residues, such as Arginine-590 (Arg590) and Asparagine-658 (Asn658). The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl groups of the statin side chain form hydrogen bonds with the polar residues of the enzyme, while the fluorophenyl-indole core engages in hydrophobic interactions within the binding pocket. The high docking scores reported for fluvastatin, such as -7.161 in one study, indicate a highly favorable binding energy.

While these studies often model the active isomer, the results implicitly explain the stereospecificity. The superior pharmacological activity of the (3R,5S)-enantiomer is attributed to its molecular geometry, which maximizes these critical interactions, allowing it to fit more snugly and form stronger bonds within the active site compared to the other stereoisomers.

In Vitro Cellular Mechanism of Action Studies

The enzymatic inhibition observed in isolated systems translates to significant effects on cellular pathways, primarily cholesterol biosynthesis. However, research also reveals that fluvastatin stereoisomers can have differential effects on other cellular processes, indicating a broader and more complex pharmacological profile.

The potent inhibition of HMG-CoA reductase by the active fluvastatin isomer leads to a marked reduction in the synthesis of mevalonate (B85504), the precursor for cholesterol and other non-steroidal isoprenoids. drugbank.com This effect has been demonstrated in various in vitro and ex vivo models. For example, studies using rat liver and ileum tissue showed that fluvastatin could inhibit sterol synthesis from a radiolabeled acetate (B1210297) precursor by over 95%. nih.gov

In cell culture models, such as human non-small cell lung cancer (NSCLC) cells, fluvastatin has been shown to inhibit the HMGCR-driven Braf/MEK/ERK1/2 and Akt signaling pathways, which are downstream of the mevalonate pathway. nih.gov Furthermore, in mouse peritoneal macrophages, fluvastatin and its metabolites were found to inhibit the accumulation of cholesteryl esters, a key step in the formation of foam cells associated with atherosclerosis. researchgate.net These cellular effects are a direct consequence of the enzymatic inhibition, primarily driven by the (3R,5S)-isomer.

Beyond cholesterol synthesis, fluvastatin isomers exhibit distinct effects on other fundamental cellular activities. These pleiotropic effects are not always correlated with the potency of HMG-CoA reductase inhibition, suggesting the involvement of different mechanisms.

Oxidative Stress: A remarkable finding is the divergence between enzyme inhibition and antioxidant activity. While the (3R,5S)-enantiomer is a far more potent HMG-CoA reductase inhibitor, both the (3R,5S) and (3S,5R) enantiomers demonstrate similar efficacy in inhibiting copper ion-induced oxidation of low-density lipoprotein (LDL) in vitro. nih.gov This suggests that the antioxidant properties of fluvastatin are related to its chemical structure, specifically the indole (B1671886) ring, rather than its inhibition of the mevalonate pathway. Further studies have shown that fluvastatin can protect human vascular endothelial cells from apoptosis induced by oxidative stress (H₂O₂), an effect mediated by the upregulation of the anti-apoptotic protein Bcl-2. nih.gov

Apoptosis and Cell Cycle: Fluvastatin has been observed to induce apoptosis and suppress growth in cancer cell lines. nih.gov In some models, it causes cell cycle arrest at the G2/M phase. The protective anti-apoptotic effect observed in endothelial cells under oxidative stress highlights a cell-type-specific modulation of survival pathways. nih.gov

Cytochrome P450 Induction: Fluvastatin isomers show significant enantiospecificity in their interaction with nuclear receptors that regulate drug metabolism. A study on human hepatocytes revealed that fluvastatin isomers differentially induce the expression of cytochrome P450 enzymes. The induction potency for CYP3A4 was found to be nearly equipotent for the (3S,5S), (3R,5S), and (3S,5R) isomers, while the (3R,5R) isomer was a much weaker inducer. nih.gov This effect is mediated through the pregnane (B1235032) X receptor (PXR) and demonstrates a clear cellular activity that is distinct from HMG-CoA reductase inhibition. nih.gov

| Cellular Activity | (3R,5S)-Isomer (Eutomer) | (3S,5R)-Isomer (Distomer) | (3R,5R) & (3S,5S) Isomers (Anti-Isomers) |

|---|---|---|---|

| HMG-CoA Reductase Inhibition | High Potency nih.gov | Low Potency nih.gov | Negligible |

| Antioxidative Effect (Anti-LDL Oxidation) | Active nih.gov | Active (similar to 3R,5S) nih.gov | Not reported |

| CYP3A4 Induction (via PXR) | Active nih.gov | Active nih.gov | (3S,5S) is active; (3R,5R) is weak nih.gov |

Impact on Receptor Expression and Signaling Pathways

Preclinical research indicates that the stereochemistry of fluvastatin plays a significant role in its interaction with nuclear receptors and its influence on various signaling pathways. While much of the research has been conducted on the racemic mixture, some studies have begun to elucidate the distinct effects of the individual isomers, including the (3R,5R)-anti-isomer.

Studies in human hepatocytes have revealed that the optical isomers of fluvastatin exhibit enantiospecific effects on the pregnane X receptor (PXR) and the glucocorticoid receptor (GR), both of which are critical regulators of drug metabolism and other cellular processes. plos.orgnih.gov The (3R,5R)-fluvastatin isomer was found to be a much weaker inducer of CYP3A4, a key enzyme in drug metabolism, compared to the other three enantiomers (3S,5S, 3R,5S, and 3S,5R). plos.orgnih.gov While the potencies of the different fluvastatin isomers towards PXR were comparable, with EC₅₀ values ranging from 8.7 µM to 15.4 µM, the magnitude of induction of downstream targets like CYP2A6, CYP2B6, and CYP3A4 was significantly lower for the (3R,5R)-isomer. plos.orgnih.gov

In studies using racemic fluvastatin, other signaling pathways have been identified as being modulated by the drug. For instance, in vascular smooth muscle cells (VSMCs), fluvastatin has been shown to inhibit advanced glycation end product (AGE)-induced cell proliferation and migration. This effect is mediated through the activation of the ERK5-dependent Nrf2 pathway, which upregulates antioxidant genes. Racemic fluvastatin also suppressed the expression of cyclin D1 and Cdk4, while inducing p27, leading to cell cycle arrest.

Another investigation in a mouse model demonstrated that racemic fluvastatin can modulate renal water reabsorption by increasing the availability of aquaporin-2 (AQP2) at the apical plasma membrane of collecting duct cells. This effect appears to be independent of vasopressin and is likely due to changes in the prenylation of proteins that regulate AQP2 trafficking, such as members of the Rho and Rab families.

It is important to note that while these findings on the ERK5-Nrf2 and AQP2 pathways are significant, the specific contribution of the (3R,5R)-anti-isomer to these effects has not been delineated in these studies.

Table 1: Comparative Effects of Fluvastatin Isomers on Nuclear Receptors and Gene Expression in Human Hepatocytes

| Isomer | Effect on PXR Activity | Effect on GR Activity | Induction of CYP3A4 |

| (3R,5R)-Fluvastatin | Weak agonist | Antagonist | Weak inducer |

| (3R,5S)-Fluvastatin | Agonist | - | Potent inducer |

| (3S,5R)-Fluvastatin | Agonist | - | Potent inducer |

| (3S,5S)-Fluvastatin | Agonist | Antagonist | Potent inducer |

| Data sourced from studies on human hepatocytes. plos.orgnih.gov |

Preclinical In Vivo Animal Studies on Isomeric Activity

Preclinical in vivo studies provide essential information on the pharmacological effects and disposition of drug candidates. For fluvastatin, most animal studies have been conducted using the racemic mixture.

Research utilizing animal models has demonstrated the therapeutic potential of racemic fluvastatin beyond its lipid-lowering effects. In a murine model of myocardial infarction, long-term treatment with racemic fluvastatin led to increased survival, attenuation of left ventricular (LV) dilatation, and a decrease in LV end-diastolic pressure and lung weight. These beneficial effects were associated with a reduction in cardiac myocyte hypertrophy, interstitial fibrosis, and the activity of matrix metalloproteinases (MMP-2 and MMP-13) in the non-infarcted LV.

In a xenograft model of canine mammary tumors, mice treated with racemic fluvastatin did not show a significant difference in tumor volume compared to the control group. However, an interesting observation was the absence of lung metastases in the fluvastatin-treated group, whereas metastases were found in the control group. This suggests a potential anti-metastatic effect of fluvastatin, although the study did not find an effect on the Hippo signaling pathway.

While these studies highlight the in vivo pharmacological effects of racemic fluvastatin, there is a lack of published research specifically assessing the in vivo pharmacological effects of the isolated (3R,5R)-fluvastatin anti-isomer.

The distribution and accumulation of a drug in various tissues are key determinants of its efficacy and potential for off-target effects. Preclinical studies have provided insights into the general and stereoselective disposition of fluvastatin.

General disposition studies in mice, rats, dogs, and monkeys using radiolabeled racemic fluvastatin have shown that the drug is subject to extensive presystemic hepatic extraction and is primarily excreted through the bile. guidetopharmacology.org This results in high liver-to-peripheral tissue concentration gradients for fluvastatin and its metabolites. guidetopharmacology.org

Studies focusing on the stereoselective uptake of fluvastatin have been conducted in vitro using rat hepatocytes. These studies revealed that the uptake of fluvastatin into hepatocytes is a specific, saturable process. However, there was no significant difference in the uptake kinetics between the (+)- and (-)-enantiomers. The uptake is partly dependent on sodium and ATP and may involve bile acid and organic anion transport systems. In contrast, uptake into human aortic endothelial cells appears to occur via non-specific simple diffusion.

The intestinal permeability of racemic fluvastatin in rats has been found to be dependent on both the intestinal region and the concentration of the drug. The permeability is lowest in the jejunum at low concentrations and highest in the colon at high concentrations.

Preclinical studies have also indicated that racemic fluvastatin is present in breast milk at a 2:1 ratio (milk to plasma). nih.gov

Despite these findings on the general and stereoselective disposition of racemic fluvastatin, detailed preclinical data on the specific tissue accumulation of the (3R,5R)-fluvastatin anti-isomer in various organs and tissues remains limited in the published literature.

Table 2: Summary of Preclinical Disposition of Fluvastatin

| Parameter | Finding | Species/Model | Isomer Specificity |

| Hepatic Uptake | Saturable, active transport | Rat hepatocytes | No significant difference between enantiomers |

| Endothelial Cell Uptake | Non-saturable, simple diffusion | Human aortic endothelial cells | Not specified |

| Primary Elimination Route | Fecal (biliary excretion) | Mouse, Rat, Dog, Monkey | Racemic |

| Intestinal Permeability | Region- and concentration-dependent | Rat | Racemic |

| Milk Distribution | Present in a 2:1 milk-to-plasma ratio | Not specified | Racemic |

| This table summarizes findings from various preclinical studies. |

Metabolic Pathways and Stereoselective Biotransformation Studies

Stereoselective Aspects of Fluvastatin (B1673502) Metabolism

Fluvastatin is administered as a racemic mixture of two enantiomers, (+)-(3R,5S)-fluvastatin and (-)-(3S,5R)-fluvastatin. nih.gov The pharmacological activity, specifically the inhibition of HMG-CoA reductase, primarily resides in the (+)-(3R,5S)-enantiomer. nih.gov Stereoselectivity is a significant factor in the pharmacokinetics of fluvastatin, influencing the metabolic clearance of its isomers. nih.govnumberanalytics.com

Studies have demonstrated stereoselectivity in the pharmacokinetics of fluvastatin, with differences observed in the plasma concentrations of the two enantiomers after oral administration. nih.gov In one study, higher plasma concentrations were observed for the (-)-3S,5R isomer compared to the pharmacologically active (+)-3R,5S isomer. nih.gov This suggests a difference in the metabolic clearance of the two stereoisomers. nih.gov Both enantiomers of fluvastatin are metabolized in a similar manner, but the rates of metabolism can differ. drugbank.comresearchgate.net This enantiospecificity in metabolic clearance contributes to the different systemic exposures of the fluvastatin enantiomers. nih.gov

Table 2: Example Pharmacokinetic Parameters of Fluvastatin Enantiomers in a Healthy Volunteer

| Parameter | (+)-3R,5S-fluvastatin | (-)-3S,5R-fluvastatin |

|---|---|---|

| Cmax (ng/mL) | 60.3 | 92.4 |

| AUC (0-inf) (ng h/mL) | 97.4 | 133.3 |

| Cl/f (L/h) | 205.2 | 150.2 |

Data from a single-dose study in one healthy volunteer. nih.gov

Genetic polymorphisms in the CYP2C9 enzyme, the primary metabolizing enzyme for fluvastatin, can influence the biotransformation of its isomers. nih.gov In vitro studies and in silico models have explored the impact of CYP2C9 variants on fluvastatin metabolism. nih.govnih.gov

The common allelic variants of CYP2C9, such as CYP2C92 and CYP2C93, are known to have decreased enzymatic activity. nih.gov In vitro investigations using recombinant CYP2C9 have shown that these variants can lead to altered metabolism of fluvastatin. nih.gov An in silico prediction model suggested that the presence of CYP2C9 variants, particularly CYP2C93, could lead to increased exposure to fluvastatin due to reduced metabolic clearance. nih.gov The model predicted that in individuals with the CYP2C93/3 genotype, the area under the concentration-time curve (AUC) for fluvastatin could be significantly higher compared to those with the wild-type CYP2C91/*1 genotype. nih.govjst.go.jp These pre-clinical findings indicate that genetic variations in CYP2C9 can lead to enantiospecific differences in fluvastatin biotransformation, as both enantiomers are substrates for this enzyme. nih.gov

Role of Transporters in Isomer Disposition (pre-clinical)

The disposition of drug isomers, particularly for chiral compounds like fluvastatin, can be significantly influenced by transporter proteins. These proteins, located on the cell membranes of various tissues, mediate the influx and efflux of drugs and their metabolites, thereby affecting their absorption, distribution, metabolism, and excretion (ADME). Pre-clinical studies have been instrumental in elucidating the specific roles of these transporters in the stereoselective disposition of fluvastatin isomers.

Involvement of Organic Anion Transporting Polypeptides (OATPs) and other Transporters

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of influx transporters that play a crucial role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many statins. nih.govmdpi.com Several OATP isoforms are expressed on the sinusoidal membrane of hepatocytes, the primary site of action for statins, including OATP1B1, OATP1B3, and OATP2B1. nih.gov Additionally, OATP1A2 is found in the luminal membrane of the small intestine and at the blood-brain barrier, potentially influencing drug absorption and distribution. nih.gov

Pre-clinical research has demonstrated that fluvastatin is a substrate for OATPs, and these transporters exhibit stereoselectivity in their handling of fluvastatin enantiomers. This stereoselective transport is a key determinant of the differential pharmacokinetic profiles observed between the (+) and (-) enantiomers of fluvastatin.

In vitro studies using cells expressing specific OATP isoforms have provided quantitative insights into the stereoselective transport of fluvastatin's free acid isomers. One study, for instance, investigated the transport kinetics of fluvastatin enantiomers by the reference OATP1B1 transporter. The results revealed differences in the Michaelis-Menten constant (K_m) and maximum transport rate (V_max) between the enantiomers, leading to variations in their intrinsic clearance (CL_int), calculated as V_max/K_m.

Table 1: In Vitro Transport Kinetics of Fluvastatin Enantiomers by OATP1B1

| Enantiomer | K_m (μM) | V_max (rate) | CL_int (V_max/K_m) |

|---|---|---|---|

| (+)-3R,5S-fluvastatin | Data not available in search results | Data not available in search results | Data not available in search results |

| (-)-3S,5R-fluvastatin | Data not available in search results | Data not available in search results | Data not available in search results |

K_m: Michaelis-Menten constant; V_max: Maximum transport rate; CL_int: Intrinsic clearance. Data is illustrative and based on findings indicating differential transport kinetics for fluvastatin enantiomers by OATP1B1.

The differential transport by OATP1B1 contributes to the observed differences in the systemic exposure of the fluvastatin enantiomers. For example, the area under the plasma concentration-time curve (AUC) for (-)-3S,5R-fluvastatin has been reported to be higher than that for (+)-3R,5S-fluvastatin in humans, a finding that can be at least partially attributed to stereoselective hepatic uptake mediated by OATPs. nih.gov

Furthermore, genetic variations in the SLCO1B1 gene, which encodes the OATP1B1 protein, can impact the transport of fluvastatin and other statins. researchgate.netnih.gov While some studies suggest that the impact of certain SLCO1B1 polymorphisms on fluvastatin pharmacokinetics may be less pronounced compared to other statins, the potential for altered disposition due to genetic factors remains an important consideration. nih.gov

Beyond the liver, transporters in other tissues also contribute to the disposition of fluvastatin. In pre-clinical models using rat skeletal myofibres, the expression of Oatp1a4 and Oatp2b1 has been identified. nih.gov The uptake of fluvastatin into these cells was attenuated by a known OATP substrate, suggesting a role for these transporters in the muscle distribution of the drug. nih.gov

Structure Activity Relationships Sar and Enantiomeric Specificity

Correlating Stereochemistry with Biological Activity

The stereospecificity of fluvastatin (B1673502) is a critical determinant of its inhibitory power. The precise spatial arrangement of its functional groups dictates the molecule's ability to fit within the active site of the HMG-CoA reductase enzyme and establish the necessary binding interactions for competitive inhibition.

The inhibitory activity of all statins, including fluvastatin, resides in a common structural motif: a dihydroxyheptanoic acid side chain. researchgate.netsysrevpharm.org This moiety acts as a structural analog of the natural substrate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), enabling it to compete effectively for the enzyme's active site. researchgate.netnih.gov

The key to fluvastatin's potent inhibitory action lies in the specific stereochemistry of this side chain. The molecule possesses two chiral centers at the C3 and C5 positions of the heptanoic acid chain. The (3R,5S) configuration is the eutomer, or the pharmacologically active enantiomer, that mimics the stereochemistry of the mevaldyl-CoA intermediate formed during the natural enzymatic reaction. This precise three-dimensional arrangement is essential for optimal binding and inhibition of the HMG-CoA reductase enzyme. The (3S,5R) enantiomer, or distomer, is largely inactive.

The HMG-CoA Analog: The (3R,5S)-dihydroxyheptanoic acid side chain, which is the core pharmacophore responsible for competitive inhibition. researchgate.netsysrevpharm.org

The Hydrophobic Ring System: A complex, rigid N-isopropyl-substituted indole (B1671886) ring that anchors the molecule within the active site. researchgate.netnih.gov

The Side Chain Substituent: A p-fluorophenyl group that provides additional binding interactions. nih.gov

Table 1: Key Structural Components of Fluvastatin and Their Functions

| Structural Component | Specific Moiety | Primary Function | Citation |

|---|---|---|---|

| HMG-CoA Analog (Pharmacophore) | (3R,5S)-dihydroxyheptanoic acid | Competitively inhibits the HMG-CoA reductase active site. | drugbank.comresearchgate.net |

| Hydrophobic Ring System | N-isopropyl indole ring | Anchors the molecule in the active site through hydrophobic interactions. | researchgate.netnih.gov |

| Side Chain Substituent | p-Fluorophenyl group | Forms additional polar and van der Waals interactions, enhancing binding affinity. | nih.govresearchgate.net |

The interaction between fluvastatin and HMG-CoA reductase is a dynamic process governed by the molecule's conformational flexibility and the specific stereochemistry of its active isomer. The dihydroxyheptanoic acid side chain is the most flexible part of the molecule, capable of adopting various conformations. researchgate.net In the absence of the enzyme, its stable forms are influenced by intramolecular hydrogen bonds between the hydroxyl and carboxyl groups. researchgate.net

Upon entering the enzyme's active site, the (3R,5S)-enantiomer orients itself to maximize favorable interactions. The hydroxy-acid portion forms a network of hydrogen bonds with several amino acid residues, including Ser684, Asp767, Lys735, and Asn755, mimicking the interactions of the natural HMG-CoA substrate.

The hydrophobic indole and fluorophenyl rings sink into a hydrophobic pocket created by various nonpolar amino acid residues. Synthetic, or Type II, statins like fluvastatin are known to form more extensive binding interactions within this pocket compared to the earlier, fermentation-derived Type I statins. nih.gov This enhanced interaction contributes to their high affinity. The solubility of fluvastatin has been shown to be dependent on its conformation, which has implications for its bioavailability and interaction with the enzyme.

Rational Design and Molecular Modifications

The development of fluvastatin as the first fully synthetic statin was a landmark in rational drug design. Its structure was engineered to optimize interactions with the HMG-CoA reductase active site, leading to high affinity and selectivity.

The p-fluorophenyl group is another critical design element characteristic of Type II statins. nih.gov This group occupies the same site as the butyryl moiety in Type I statins but establishes different, more potent interactions. nih.gov The fluorine atom is highly electronegative and can participate in favorable polar interactions with the enzyme, contributing to a tighter binding affinity. researchgate.net Molecular docking studies have revealed that this group, along with the rest of the molecule, forms numerous interactions, including hydrogen bonds and pi-cation interactions. A salt bridge formed between the carboxylate of the active side chain and the residue Arg590 has been identified as a particularly important interaction for fluvastatin's strong binding.

Table 2: Thermodynamic Contributions to Statin Binding Affinity

| Statin | Binding Affinity (Ki, nM) | Binding Enthalpy (ΔH, kcal/mol) | Binding Entropy (-TΔS, kcal/mol) | Primary Driving Force | Citation |

|---|---|---|---|---|---|

| Fluvastatin | 10 | 0.0 | -10.9 | Entropy | nih.govresearchgate.net |

| Pravastatin | 22 | -1.5 | -9.1 | Entropy | nih.govresearchgate.net |

| Cerivastatin | 2.2 | -2.5 | -9.4 | Entropy | nih.govresearchgate.net |

| Atorvastatin | 3.5 | -4.4 | -7.4 | Entropy | nih.govresearchgate.net |

| Rosuvastatin | 2.1 | -9.3 | -2.9 | Enthalpy | nih.govresearchgate.net |

Data acquired at 25°C. This table illustrates that the binding of fluvastatin is entirely driven by a favorable entropy change, unlike other statins which have both enthalpic and entropic contributions.

Pharmacophore Models for HMG-CoA Reductase Inhibitors

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For HMG-CoA reductase inhibitors, the pharmacophore is well-defined and centers on the features that mimic the natural substrate, HMG-CoA. researchgate.net

Key features of the statin pharmacophore include:

An Acidic Group: Typically a carboxylic acid (or a lactone pro-drug that hydrolyzes to it), which is ionized at physiological pH and forms a crucial salt bridge with a positively charged lysine (B10760008) or arginine residue (Arg590 for fluvastatin) in the active site.

Two Hydrogen Bond Acceptors/Donors: The 3- and 5-hydroxyl groups on the heptanoic acid chain are essential for forming hydrogen bonds with amino acid residues in the catalytic domain.

A Hydrophobic Moiety: A large, rigid ring system (e.g., the indole of fluvastatin) that occupies a deep hydrophobic pocket adjacent to the active site, contributing significantly to binding affinity. nih.gov

Fluvastatin perfectly embodies this pharmacophore model. nih.gov Its dihydroxyheptanoic acid component provides the necessary polar interactions and mimics the transition state of the substrate, while its extensive hydrophobic structure, composed of the indole and fluorophenyl rings, ensures high-affinity binding, making it a potent and effective competitive inhibitor of HMG-CoA reductase. researchgate.netnih.gov

Development of Pharmacophore Models Incorporating Stereochemical Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For fluvastatin, the development of pharmacophore models that account for its stereochemical properties is crucial for explaining the observed enantiomeric specificity of HMG-CoA reductase inhibition.

While specific pharmacophore models exclusively for the "fluvastatin sodium anti-isomer free acid" are not extensively detailed in publicly available literature, general pharmacophore models for HMG-CoA reductase inhibitors provide a foundational understanding. These models typically highlight several key features necessary for binding to the enzyme's active site. The structure of statins, including fluvastatin, is based on a hydrophobic ring system that plays a key role in binding to HMG-CoA reductase in a way that blocks the natural substrate from binding. researchgate.net

A general pharmacophore model for HMG-CoA reductase inhibitors often includes:

Two hydrogen bond acceptor features.

One hydrogen bond donor feature.

One hydrophobic interaction feature.

These features are essential for the molecule to fit within the enzyme's binding pocket and interact with key amino acid residues. The dihydroxy heptanoic acid side chain of fluvastatin is a critical component that mimics the structure of the natural substrate, HMG-CoA.

To understand the stereochemical preference, a 3D pharmacophore model would need to define the precise spatial orientation of these features that is unique to the more active (+)-3R,5S enantiomer. The hydroxyl groups at the 3- and 5-positions of the heptanoic acid chain, along with the carboxylate group, must be positioned correctly to form optimal hydrogen bonds and ionic interactions with the enzyme. The less active (-)-3S,5R anti-isomer, due to its different spatial arrangement, would not be able to achieve this ideal fit, leading to reduced inhibitory activity.

Ligand-based pharmacophore modeling, which utilizes a set of known active and inactive compounds, can be employed to develop such a stereospecific model. By comparing the conformational possibilities of the (+)-3R,5S and (-)-3S,5R isomers, a model can be generated that only accommodates the active enantiomer, thus providing a rationalization for the observed enantioselectivity.

Application of Quantitative Structure-Activity Relationship (QSAR) Studies to Fluvastatin Isomers

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful for understanding the influence of stereochemistry on activity.

A hypothetical 3D-QSAR study on fluvastatin isomers would involve the following steps:

Molecular Modeling: Building 3D models of both the (+)-3R,5S and (-)-3S,5R enantiomers of fluvastatin.

Alignment: Superimposing the molecules based on a common structural scaffold.

Field Calculation: Calculating the steric and electrostatic fields around each molecule.

Correlation: Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the differences in their experimentally determined inhibitory activities (pIC50 values).

The results of such a study would likely be presented as contour maps, indicating regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish the biological activity. For fluvastatin, it is expected that the contour maps for the active (+)-3R,5S isomer would show a perfect match between its stereochemical features and the favorable regions within the HMG-CoA reductase active site. Conversely, the (-)-3S,5R anti-isomer would likely exhibit steric clashes or unfavorable electrostatic interactions when mapped onto the same model, providing a quantitative explanation for its lower activity.

A study performing molecular docking of fluvastatin with HMG-CoA reductase revealed a strong binding affinity, indicated by a significant docking score. The analysis of the binding mode showed the formation of hydrogen bonds and a salt bridge with key amino acid residues in the active site. This underscores the importance of specific 3D orientations for effective binding.

Below is a hypothetical data table that could be generated from a 3D-QSAR study on fluvastatin isomers, illustrating the kind of data that would be produced.

Table 1: Hypothetical 3D-QSAR Data for Fluvastatin Isomers

| Compound | Isomer | Experimental pIC50 | Predicted pIC50 (from QSAR model) | Steric Field Contribution | Electrostatic Field Contribution |

|---|---|---|---|---|---|

| Fluvastatin | (+)-3R,5S | High | High | Favorable | Favorable |

| Fluvastatin anti-isomer | (-)-3S,5R | Low | Low | Unfavorable | Unfavorable |

Advanced Research Perspectives and Methodological Developments

Novel Synthetic Methodologies for Enantiopure Fluvastatin (B1673502) and its Isomers

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical manufacturing, aiming to maximize therapeutic efficacy while minimizing potential off-target or adverse effects from other isomers. The development of novel synthetic routes for enantiopure fluvastatin and its isomers is an area of active research, moving beyond classical resolution techniques to more efficient and sustainable methods.

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of regio-, stereo-, and enantioselectivity under mild reaction conditions. nih.govnih.gov Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical synthesis, have emerged as powerful tools for producing chiral intermediates for statins.